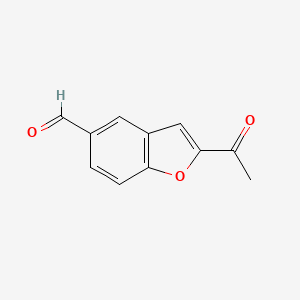

2-Acetylbenzofuran-5-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7(13)11-5-9-4-8(6-12)2-3-10(9)14-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPHTFKECPKYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetylbenzofuran 5 Carboxaldehyde and Structurally Analogous Benzofurans

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is the critical step in the synthesis of these compounds. The primary approaches involve the cyclization of appropriately substituted phenolic precursors.

Palladium catalysis is a powerful tool for the synthesis of benzofurans, enabling the formation of the heterocyclic ring through various cross-coupling and cyclization reactions. These methods are valued for their high yields and functional group tolerance.

A prominent strategy for synthesizing 2-substituted benzofurans involves a sequence initiated by a Sonogashira cross-coupling reaction between a 2-iodophenol (B132878) and a terminal alkyne. This initial coupling is followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzofuran ring. The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2), in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and a base, such as triethylamine (B128534) (Et3N).

The general mechanism proceeds through the palladium-catalyzed coupling of the alkyne with the iodophenol to form a 2-(alkynyl)phenol. Subsequent 5-exo-dig cyclization, often promoted by the same catalytic system or by the addition of a base or other electrophilic species, leads to the formation of the benzofuran ring. The efficiency of this process allows for the one-pot synthesis of benzofurans directly from 2-iodophenols and terminal alkynes, providing good to excellent yields.

Table 1: Examples of Benzofuran Synthesis via Sonogashira Coupling and Cyclization

| 2-Iodophenol Derivative | Terminal Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodophenol | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-Phenylbenzofuran | 98% | |

| 2-Iodophenol | 1-Hexyne | PdCl2(PPh3)2, CuI, Et3N | 2-Butylbenzofuran | 95% | |

| 2-Iodophenol | 3,3-Dimethyl-1-butyne | PdCl2(PPh3)2, CuI, Et3N | 2-(tert-Butyl)benzofuran | 94% |

Palladium(II) acetate (B1210297) (Pd(OAc)2) is another effective catalyst for the synthesis of benzofurans. One approach involves the reaction of 2-iodophenols with terminal alkynes, similar to the Sonogashira-based methods. In these reactions, Pd(OAc)2, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), catalyzes the coupling and subsequent cyclization. This catalytic system can provide high yields of 2-substituted benzofurans under relatively mild conditions.

For instance, the reaction of 2-iodophenol with various terminal alkynes in the presence of Pd(OAc)2, PPh3, CuI, and a base like piperidine (B6355638) in dimethylformamide (DMF) as a solvent affords the corresponding benzofuran derivatives in excellent yields. This method's robustness makes it suitable for synthesizing a library of benzofuran compounds with diverse functionalities.

The cross-coupling of 2-hydroxyaryl halides, such as 2-bromophenols or 2-iodophenols, with terminal alkynes is a foundational method for benzofuran synthesis. This reaction, often referred to as a tandem Sonogashira coupling-cyclization, provides a direct route to the benzofuran core. The process involves the initial formation of a C-C bond between the aryl halide and the alkyne, followed by the intramolecular attack of the hydroxyl group onto the newly formed triple bond to close the ring.

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. While palladium catalysts are most common, other transition metals have also been explored for this transformation. The reaction conditions are generally tailored to accommodate the specific substrates and desired product.

Copper catalysis offers an alternative to palladium-based methods for the synthesis of benzofurans. These routes can be advantageous in certain contexts, potentially offering different reactivity patterns or being more cost-effective.

One of the classical copper-mediated methods involves the condensation of an organocuprate reagent with a 2-halophenol derivative. This approach typically requires the pre-formation of the organocuprate, which then acts as a nucleophile to displace the halide on the phenol (B47542) ring. Subsequent cyclization would lead to the benzofuran structure. While this method has been historically significant, modern cross-coupling reactions catalyzed by palladium or copper have often become more prevalent due to their broader substrate scope and milder reaction conditions. Research has shown that copper-catalyzed intramolecular C-O bond formation is a key step in related benzofuran syntheses, highlighting the importance of copper in facilitating the crucial ring-closing step.

Copper-Mediated Synthetic Routes

Copper Iodide Catalyzed One-Pot Syntheses

Copper iodide (CuI) has emerged as a versatile and efficient catalyst in the one-pot synthesis of benzofuran derivatives. These methods offer advantages such as operational simplicity, reduced reaction times, and often environmentally benign conditions.

One notable approach involves the reaction of o-hydroxyaldehydes, amines, and various alkynes in the presence of a copper iodide catalyst. This methodology has been successfully employed to generate a range of benzofuran derivatives. acs.org A green and environmentally friendly version of this reaction utilizes a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol (ChCl-EG), further enhancing its appeal. acs.org The proposed mechanism for this transformation begins with the formation of an iminium ion from the reaction of the o-hydroxyaldehyde and the amine. Concurrently, a copper acetylide is generated from the alkyne and the CuI catalyst. The copper acetylide then attacks the iminium ion, leading to an intermediate that undergoes intramolecular cyclization and isomerization to yield the final benzofuran product. nih.gov High yields have been observed, particularly when using salicylaldehydes with electron-donating substituents. nih.gov

Another efficient one-pot strategy catalyzed by copper bromide involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, which serves as an in-situ source of acetylene. nih.gov This method provides access to amino-substituted benzofurans in high yields. nih.gov

Furthermore, copper-catalyzed one-pot tandem reactions have been developed for the synthesis of functionalized benzofurans from readily available starting materials like o-iodophenols, acyl chlorides, and phosphorus ylides. nih.gov This process involves a sequence of transformations including a key C-C coupling step, ultimately forming one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single operation. nih.gov

The versatility of copper catalysis is also demonstrated in the coupling of benzofuran-3(2H)-ones with amines to produce α-ketoamides, a reaction that proceeds via C-O bond cleavage and the formation of new C=O and C-N bonds. nih.govrsc.org Mechanistic studies suggest the potential involvement of a free radical process in this transformation. nih.govrsc.org

Table 1: Examples of Copper-Catalyzed Benzofuran Syntheses

| Starting Materials | Catalyst | Key Features | Product Type |

|---|---|---|---|

| o-Hydroxyaldehydes, Amines, Alkynes | Copper Iodide | One-pot, green solvent option (DES) | Substituted Benzofurans |

| Substituted Amines, Salicylaldehydes, Calcium Carbide | Copper Bromide | One-pot, in-situ alkyne generation | Amino-substituted Benzofurans |

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Copper Catalyst | One-pot tandem reaction | Functionalized Benzofurans |

| Benzofuran-3(2H)-ones, Amines | Copper Iodide | C-O bond cleavage, C-N bond formation | α-Ketoamides |

Radical Transfer Approaches

Radical cyclization reactions represent a powerful tool for the construction of heterocyclic systems, including the benzofuran core. These methods often proceed under mild conditions and can be used to synthesize complex molecules that are otherwise difficult to access.

One such approach involves a cascade radical cyclization/intermolecular coupling of 2-azaallyls. nih.gov In this process, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization. This is followed by an intermolecular radical-radical coupling, leading to the formation of complex polycyclic benzofurylethylamine derivatives. nih.gov This method is particularly valuable for its ability to construct intricate benzofuran-containing scaffolds. nih.gov

Another strategy utilizes a copper catalyst to facilitate a radical transfer process. acs.orgnih.gov The reaction is proposed to begin with the abstraction of a proton from a benzothiophene (B83047) derivative, followed by a radical transfer with the copper catalyst to generate a key intermediate. acs.orgnih.gov This intermediate then undergoes cyclization, oxidation (often with copper acetate), and deprotonation to yield the desired benzofuran derivative. acs.orgnih.gov This method has been successfully applied to the gram-scale synthesis of target molecules. acs.orgnih.gov

Atom transfer radical addition (ATRA) is a related concept where a transition metal complex, often a copper(I) halide with a ligand like 2,2'-bipyridyl, facilitates the transfer of a halogen atom from an organic halide to generate a radical. cmu.edu This radical can then add to an unsaturated compound. While typically leading to a single addition product, under specific conditions, this can be extended to a polymerization process (ATRP). cmu.edu The fundamental steps of radical generation through atom transfer are relevant to the synthesis of complex molecules.

Table 2: Radical Transfer Approaches to Benzofuran Synthesis

| Method | Key Steps | Reactant Types | Product Features |

|---|---|---|---|

| Cascade Radical Cyclization/Intermolecular Coupling | SET-initiated radical cyclization, intermolecular radical-radical coupling | 2-Azaallyl anions, 2-iodo aryl allenyl ethers | Polycyclic benzofurylethylamine derivatives |

| Copper-Catalyzed Radical Transfer | Proton abstraction, radical transfer with Cu catalyst, cyclization, oxidation | Benzothiophene derivatives | Substituted benzofurans |

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems from linear precursors. Various strategies have been developed to effect the closure of the furan (B31954) ring in the synthesis of benzofurans.

The aldol (B89426) condensation is a classic carbon-carbon bond-forming reaction that has been adapted for the synthesis of benzofurans. In this context, an intramolecular aldol condensation of a suitable precursor can lead to the formation of the benzofuran ring system.

One such strategy involves a base-mediated intramolecular aldol condensation followed by an aromatization sequence. thieme-connect.com This approach has been utilized in a multi-step synthesis starting from furan-3-carboxaldehydes. thieme-connect.com A key feature of this methodology is the formation of a dienolate intermediate which undergoes the intramolecular aldol condensation under relatively mild basic conditions. thieme-connect.com

Another example involves the palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.org The proposed mechanism suggests that after a series of steps including transmetalation and intramolecular insertion, the resulting intermediate undergoes hydrolysis and a subsequent aldol condensation to yield benzoyl-substituted benzofuran derivatives. acs.org This reaction has been shown to produce a range of substituted benzofurans in moderate to excellent yields. acs.org

The synthesis of benzofuranones can also involve an aldol condensation as a key step. For instance, the reaction of 2-carboxybenzaldehyde (B143210) with an acetophenone (B1666503) can be initiated by an aldol condensation, followed by ring closure via a Michael-type addition to form the benzofuranone ring system. chemicalforums.com

The cyclodehydration of α-phenoxy ketones is a direct and efficient method for the preparation of 2,3-disubstituted benzofurans. This reaction is typically promoted by a strong acid, which facilitates an intramolecular electrophilic aromatic substitution.

Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has proven to be a highly effective mediator for this transformation. researchgate.net It promotes the cyclodehydration of α-phenoxy ketones under mild conditions to afford 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields. researchgate.net The high reactivity and good fluidity of Eaton's reagent contribute to the efficiency of this method. researchgate.net The starting α-phenoxy ketones are readily available from the reaction of phenols and α-bromo ketones. researchgate.net

This methodology is applicable to a range of substrates, including those that lead to the formation of naphthofurans and furanocoumarins. researchgate.net However, α-phenoxyacetophenones bearing strong electron-withdrawing groups on the phenoxy ring may give lower yields or fail to produce the desired benzofuran product. researchgate.net

The Wittig reaction, a powerful tool for alkene synthesis, has been ingeniously applied to the formation of the benzofuran ring system through intramolecular variants. acs.orgnih.gov This approach typically involves the generation of a phosphorus ylide within a molecule that also contains a carbonyl group, leading to an intramolecular cyclization.

A chemoselective approach has been developed for the synthesis of highly functionalized benzofurans using an intramolecular Wittig reaction as the key step. acs.orgnih.gov By carefully choosing the reaction conditions and reagents, the reaction can be directed towards the formation of either benzofurans or oxazoles. acs.orgnih.gov For the synthesis of benzofurans, the reaction of N-acyl imines with Michael acceptors in the presence of a phosphine and an acyl chloride, such as pivaloyl chloride, leads to the formation of a key ylide intermediate that undergoes intramolecular Wittig reaction to furnish the benzofuran product. acs.org

Another strategy involves a phosphine-catalyzed Wittig reaction for the synthesis of alkenyl-substituted benzofurans. acs.orgnih.gov This process starts with the acylation of nitrostyrenes to form o-acylated nitrostyrenes. These intermediates then react with a phosphine, generated in situ, via a Phospha-Michael addition. The resulting species undergoes an intramolecular Wittig reaction to afford the benzofuran derivatives. acs.orgnih.gov

Benzofuran-3(2H)-ones and benzofuran-2(3H)-ones have also been shown to undergo efficient Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures. publish.csiro.au This provides a convenient route to benzofurans that are functionally substituted at the 3- or 2-position, respectively. The initial products of these reactions are 3-methylene-2,3-dihydrobenzofurans or their 2-substituted counterparts, which readily rearrange to the more stable benzofuran ring system. publish.csiro.au

Rearrangement reactions coupled with cyclization offer unique pathways to the benzofuran nucleus, often leading to complex molecular architectures.

One such strategy involves a photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives. rsc.org Irradiation of these substrates with UV light initiates an intramolecular 6π-electrocyclization, followed by a [1,5-H] shift, driven by aromatization, to form trans-dihydrobenzo[f]quinolines. rsc.org These products can be further transformed into their cis-isomers upon heating. rsc.org This method is notable for its high atom economy and the absence of transition metal catalysts or additives. rsc.org

An unusual acid-catalyzed rearrangement of a benzofuran to a benzopyran has also been reported. ic.ac.uk In this case, the initially formed benzofuran derivative, upon treatment with acid, undergoes a rearrangement sequence. A proposed mechanism involves the initial protonation of the benzofuran, followed by an intramolecular cyclization of an ortho-carbonyl group to form a spiro ketal intermediate. This intermediate then undergoes a series of transformations, including a ring expansion via a 1,2-O shift, to ultimately yield the benzopyran product. ic.ac.uk

Furthermore, the synthesis of benzofuran derivatives has been achieved through a one-pot condensation-rearrangement-cyclization sequence. The reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid directly yields benzofuran derivatives in good to excellent yields. organic-chemistry.org

Table 3: Intramolecular Cyclization Protocols for Benzofuran Synthesis

| Cyclization Strategy | Key Reaction | Precursor Features |

|---|---|---|

| Aldol Condensation-Based | Intramolecular Aldol Condensation | Contains both a carbonyl and an enolizable proton in a suitable position |

| Dehydration of Phenoxyalkanones | Intramolecular Electrophilic Aromatic Substitution | α-Phenoxy ketone |

| Wittig Reaction and Variants | Intramolecular Wittig Reaction | Contains both a phosphonium (B103445) ylide and a carbonyl group |

| Rearrangement and Cyclization | Photoinduced 6π-electrocyclization, Acid-catalyzed rearrangement | Specific substitution patterns allowing for pericyclic or rearrangement pathways |

Specialized Annulation and Ring-Closing Approaches

The formation of the benzofuran nucleus is the foundational step in the synthesis. Annulation, the process of building a new ring onto a pre-existing one, is key. Several specialized methods have been developed to construct the furan ring fused to a benzene (B151609) ring.

A potent, metal-free method for synthesizing benzofurans involves the reaction of O-arylhydroxylamines with ketones or other 1,3-dicarbonyl compounds. organic-chemistry.orgdocksci.com This approach typically proceeds through a one-pot condensation, a nih.govnih.gov-sigmatropic rearrangement, and a final cyclization sequence. organic-chemistry.org

The reaction is often initiated by reacting O-arylhydroxylamine hydrochlorides with a ketone in the presence of an acid catalyst, such as methanesulfonic acid. organic-chemistry.org The process eliminates the need for intermediate steps like the formation of oxime ethers, thereby simplifying the synthetic pathway. organic-chemistry.org The reaction conditions are generally mild, for instance, heating at 60°C for a couple of hours in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This methodology is practical as it does not require anhydrous solvents or an inert atmosphere. organic-chemistry.org

The proposed mechanism involves the formation of an oxime, which then undergoes an acid-catalyzed nih.govnih.gov-rearrangement (aza-Claisen type), followed by cyclization and elimination of ammonia (B1221849) to yield the benzofuran product. organic-chemistry.org

Table 1: Representative Examples of Benzofuran Synthesis from O-Arylhydroxylamines and Ketones

| O-Arylhydroxylamine Substrate | Ketone Substrate | Acid Catalyst | Conditions | Yield |

| O-Phenylhydroxylamine HCl | Cyclohexanone | MsOH | THF, 60°C, 2h | 95% |

| O-(4-Methoxyphenyl)hydroxylamine HCl | Acetone | MsOH | THF, 60°C, 2h | 85% |

| O-(4-Chlorophenyl)hydroxylamine HCl | 3-Pentanone | MsOH | THF, 60°C, 2h | 88% |

This table is illustrative, based on findings from similar reactions. organic-chemistry.org

Another innovative, catalyst-free approach to benzofuran derivatives is the cascade reaction between nitroepoxides and salicylaldehydes. nih.govnih.gov This method is particularly effective for generating a variety of substituted benzofurans.

In this reaction, a salicylaldehyde (B1680747) derivative is treated with a nitroepoxide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C). nih.gov The reaction proceeds to completion typically within 12 hours, affording the benzofuran products in moderate to good yields. nih.gov Notably, the highest yields have been observed when using salicylaldehydes bearing electron-withdrawing groups, such as 3-nitrosalicylaldehyde. nih.gov

A plausible mechanism for this transformation has been proposed, involving the detection of a released acetate anion and the isolation of key intermediates, which supports the cascade nature of the reaction. nih.gov

Directed Introduction of Acetyl and Carboxaldehyde Functional Groups

Once the benzofuran core is established, the next critical phase is the introduction of the acetyl and carboxaldehyde groups at the specific C2 and C5 positions. This requires highly regioselective reactions.

Introducing a formyl group (-CHO) onto the benzofuran ring, particularly at the 5-position, can be achieved through various electrophilic substitution reactions. The choice of method often depends on the other substituents present on the benzofuran ring.

Another strategy involves starting with a precursor that already contains the aldehyde functionality or a group that can be easily converted to it. For instance, the synthesis of 2-aryl-5-formyl-1-benzofuran has been demonstrated starting from 2-hydroxyacetophenone, where the aldehyde group is introduced on a precursor molecule before the final cyclization to form the benzofuran ring. jocpr.com

The introduction of an acetyl group at the C2 position of the benzofuran ring is a common transformation. arkat-usa.org Friedel-Crafts acylation is a classic method, but it often requires Lewis acid catalysts and can sometimes lead to a mixture of products or degradation of the sensitive furan ring. arkat-usa.org

A highly effective and regioselective method for the 2-acylation of benzofurans is the use of trifluoroacetic anhydride (B1165640) (TFAA) as a mediator with a carboxylic acid serving as the acylating agent. arkat-usa.org For the synthesis of 2-acetylbenzofuran (B162037), acetic acid is used. This reaction proceeds without the need for a Lewis acid catalyst and provides excellent regioselectivity for the 2-position. arkat-usa.org The reaction is typically carried out by heating the benzofuran substrate with acetic acid and TFAA in a solvent like 1,2-dichloroethane (B1671644) (DCE). arkat-usa.org

Table 2: TFAA-Mediated Acylation of Benzofurans

| Benzofuran Substrate | Acylating Agent | Conditions | Product | Yield |

| Benzofuran | Acetic Acid | TFAA, DCE, 70°C, 48h | 2-Acetylbenzofuran | High |

| 7-Methoxybenzofuran | Acetic Acid | TFAA, DCE, 70°C, 48h | 1-(7-Methoxybenzofuran-2-yl)ethan-1-one | High |

This table is based on the general procedure described for the synthesis of various 2-acyl benzofurans. arkat-usa.org

Chemo- and Regioselective Synthesis of the 2-Acetylbenzofuran-5-carboxaldehyde Scaffold

The chemo- and regioselective synthesis of the target molecule, 2-Acetylbenzofuran-5-carboxaldehyde, requires a carefully planned multi-step sequence that controls the precise placement of both functional groups. The order of introduction of the acetyl and carboxaldehyde groups is critical due to their differing electronic effects on the benzofuran ring system.

A logical synthetic route would involve a strategy where the benzofuran ring is first substituted with one group, which then directs the subsequent introduction of the second group.

Possible Synthetic Strategy:

Formation of a Substituted Benzofuran: The synthesis would likely commence with a phenol that is already substituted at the para-position with a group that can be converted into a carboxaldehyde, for instance, a methyl or hydroxymethyl group. An example starting material could be 4-hydroxybenzaldehyde (B117250) or a protected version thereof.

Benzofuran Annulation: Using a method like the reaction with an α-haloketone (e.g., chloroacetone) followed by base-catalyzed cyclization, the furan ring can be constructed. This would yield a benzofuran-5-carboxaldehyde derivative.

Directed C2-Acylation: With the 5-carboxaldehyde group in place, the final step would be the selective acylation of the C2 position. The aldehyde group is an electron-withdrawing, deactivating group. However, the oxygen atom of the furan ring is a powerful activating director for electrophilic substitution at the C2 position. The TFAA-mediated acylation method is particularly well-suited for this step due to its high regioselectivity for the 2-position, even on substituted benzofurans. arkat-usa.org This selectivity arises from the inherent reactivity of the C2 position of the benzofuran nucleus.

This stepwise approach, which carefully considers the directing effects of the substituents at each stage, is essential for achieving the desired 2-acetyl-5-carboxaldehyde substitution pattern on the benzofuran scaffold. The synthesis of related structures like 2-benzoylbenzofuran-5-carbaldehyde (B2587496) further supports the feasibility of this substitution pattern. nih.gov

Control of Substitution Pattern in Benzofuran Ring Systems

Achieving specific substitution patterns on the benzofuran ring is essential for creating compounds with desired properties, such as 2-Acetylbenzofuran-5-carboxaldehyde. The regioselectivity of synthetic reactions is a key challenge. Classical methods often involve the cyclization of substituted phenols. For instance, an α-phenoxycarbonyl compound can undergo intramolecular cyclization, like a Friedel-Crafts-type condensation, to form the furan ring. oregonstate.edu However, the regiochemical outcome can be difficult to control if both ortho positions on the phenol are available for cyclization, sometimes leading to mixtures of products. oregonstate.edu

Modern strategies offer greater control. Transition-metal-catalyzed reactions are prominent, allowing for the construction of the benzofuran ring with high regioselectivity. mdpi.com For example, palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols is a reliable route to 2-substituted benzofurans. rsc.org Another approach involves the direct C-H functionalization of a pre-existing benzofuran ring. hw.ac.uk While the C2 and C3 positions are typically the most reactive, the use of directing groups can steer functionalization to other positions on the benzene portion of the molecule. hw.ac.uk For instance, a formyl group at the C3 position has been used to direct the C2-alkylation of benzofurans. hw.ac.uk

A novel method developed by the Beaudry research group involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for the programmable and regioselective preparation of benzofuranones with substitution at any desired position. oregonstate.edu These benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edu This strategy provides excellent control over the final substitution pattern, even for complex and highly substituted products. oregonstate.edu

Stereoselective and Enantioselective Approaches to Chiral Benzofuran Derivatives

Many biologically active benzofurans are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, methods for synthesizing enantiomerically pure benzofurans are highly valuable. nih.govzendy.io

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral auxiliaries or chiral catalysts. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. ethz.chresearchgate.net After the key bond-forming step, the auxiliary is removed and can often be recycled. ethz.ch This approach has been widely used in various asymmetric reactions. researchgate.net

More recently, the focus has shifted towards catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. zendy.io Transition metals combined with chiral ligands are frequently used. For example, rhodium-catalyzed enantioselective C-H insertion has been used as the first step in a sequence to create chiral 2,3-dihydrobenzofurans. nih.gov Similarly, quinine-derived squaramide catalysts have proven effective in promoting the asymmetric Michael addition of benzofuran-derived azadienes to produce chiral benzofuran derivatives with high yields and excellent stereoselectivity. acs.org The choice of catalyst and ligand is critical, as it directly influences both the yield and the enantiomeric excess (ee) of the product. acs.org

Directly adding a functional group to the C2 position of the benzofuran ring in a stereoselective manner is an efficient way to create chiral molecules. nih.gov This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. Gold-catalyzed reactions have shown promise in this area. acs.org Depending on the specific gold catalyst and ligand used, different products can be obtained from the reaction of benzofurans with aryl diazoesters. acs.org For instance, using IPrAu(PhCN)BArF as the catalyst leads to dearomatization products, while using a phosphite (B83602) gold catalyst results in C2-alkylation products. acs.org

Another strategy involves the asymmetric cyclization of precursors. A bidirectional, enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes has been developed, which relies on a two-fold central-to-axial chirality conversion. rsc.org This method uses an organocatalyzed domino reaction to create enantioenriched chiral bis-dihydrobenzofuran precursors, which are then converted to the final products. rsc.org

Green Chemistry Considerations in Benzofuran Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous solvents, and using energy efficiently. These principles are increasingly being applied to the synthesis of benzofurans.

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. rsc.orgyoutube.comnih.gov They are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), glycerol) with a hydrogen bond acceptor (e.g., choline chloride). youtube.com The resulting mixture has a significantly lower melting point than its individual components. youtube.com DESs are attractive because they are often biodegradable, non-toxic, have low vapor pressure, and are non-flammable. rsc.orgyoutube.com

In benzofuran synthesis, DESs can function as both the solvent and the catalyst. acs.orgnih.gov For example, a one-pot synthesis of benzofuran derivatives has been reported using a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.org This approach, reacting o-hydroxy aldehydes, amines, and alkynes, benefits from the eco-friendly nature of the solvent. acs.org The use of DESs can lead to simpler reaction work-ups and minimize the use of hazardous substances. rsc.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.govresearchgate.net The synthesis of benzofurans has been shown to be significantly enhanced by microwave irradiation. nih.govresearchgate.netresearchgate.net For example, the cyclization reactions to form benzofuran-3(2H)-ones can be accomplished much more rapidly and sometimes with better yields under microwave conditions. nih.govresearchgate.net

The combination of microwave heating with green solvents like DESs represents a powerful and sustainable approach to chemical synthesis. nih.gov This synergy allows for rapid, efficient, and environmentally benign production of benzofuran derivatives. For instance, the synthesis of 2-mercaptoquinazolin-4(3H)-ones in DESs showed varied success with microwave heating, indicating that the optimization of these combined techniques is crucial. nih.gov

Interactive Data Table: Comparison of Synthetic Methods for Benzofuran Derivatives

| Method | Key Features | Advantages | Disadvantages | Citations |

| Classical Cyclization | Intramolecular Friedel-Crafts of α-phenoxycarbonyls | Well-established | Potential for regioisomer mixtures | oregonstate.edu |

| Transition-Metal Catalysis | Pd, Ru, Au-catalyzed cyclizations and C-H functionalizations | High regioselectivity and efficiency | Cost of catalysts, potential metal contamination | mdpi.comrsc.orghw.ac.ukacs.org |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., squaramide) to induce enantioselectivity | High enantiomeric excess, catalytic nature reduces waste | Catalyst development can be complex | zendy.ioacs.org |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-toxicity solvents | Environmentally friendly, can act as catalyst | Substrate solubility can be a limitation | rsc.orgacs.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating | Drastically reduced reaction times, higher yields | Requires specialized equipment, scalability can be an issue | nih.govresearchgate.netresearchgate.net |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic routes is a significant goal in green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. Several methodologies have been reported for the synthesis of benzofuran derivatives that align with these principles.

One notable catalyst-free approach involves the reaction of nitroepoxides with salicylaldehydes. nih.govresearchgate.net In this method, various benzofuran derivatives are synthesized using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 110 °C. nih.gov The reactions typically reach completion within 12 hours, with yields ranging from 33% to 84%. nih.govresearchgate.net The highest yields were observed when using 3-nitrosalicylaldehyde as the starting material. nih.govresearchgate.net A plausible mechanism involves the detection of a released acetate anion and the isolation of a key intermediate, supporting the proposed reaction pathway. nih.gov

Another example is the one-pot, three-component synthesis of 4-(benzofuran-2-yl)-3-aryl-N-phenylthiazol-2(3H)-imines. mdpi.com This reaction proceeds by heating an equimolar mixture of an aniline (B41778) (like 4-methoxyaniline or 4-fluoroaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol (B145695) without any catalyst. mdpi.comresearchgate.net This method successfully yields the desired thiazol-2-imine derivatives, demonstrating a catalyst-free pathway starting from a 2-acetylbenzofuran derivative. mdpi.com

Solvent-free conditions, often coupled with microwave irradiation, have also proven effective. For instance, the synthesis of chalcones, which are precursors to many heterocyclic compounds, can be achieved by treating 2-acetylbenzofuran with substituted aldehydes under solvent-free microwave irradiation. researchgate.net This highlights a green chemistry approach to creating important intermediates from benzofuran cores. researchgate.net Similarly, a novel class of benzofuran derivatives has been prepared from euparin (B158306) (a natural product), various aldehydes, and isocyanide using ZnO-nanorods as a catalyst under solvent-free conditions at room temperature, showcasing a green and efficient multicomponent reaction. nih.gov

Further expanding the scope of catalyst-free reactions, Yu et al. reported the synthesis of benzofuran heterocycles from hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov This method proceeds through the formation of isomers and nucleophilic addition, followed by cyclization to form the aromatic ring, avoiding the need for a metal catalyst. nih.gov

| Methodology | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Catalyst-Free Cascade Reaction | Nitroepoxides and Salicylaldehydes | K₂CO₃, DMF, 110 °C, 12 h | Benzofuran derivatives | 33-84% | nih.govresearchgate.net |

| Catalyst-Free One-Pot Synthesis | Aniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Dry EtOH, Reflux | 4-(Benzofuran-2-yl)-thiazol-2(3H)-imines | 73-83% | mdpi.comresearchgate.net |

| Solvent-Free Synthesis | 2-Acetylbenzofuran, Substituted Aldehydes | Microwave irradiation | Chalcones | Not specified | researchgate.net |

| Catalyst-Free Cyclization | Hydroxyl-substituted aryl alkynes, Sulfur ylides | Not specified | Benzofuran heterocycles | Not specified | nih.gov |

Utilization of Renewable Chemical Feedstocks

The transition from petrochemical feedstocks to renewable resources is a cornerstone of sustainable chemistry. Benzofuran scaffolds are present in numerous natural products, making biomass a logical and valuable source for their synthesis. nih.govrsc.org

Lignin (B12514952), the second most abundant terrestrial biopolymer, is a major renewable source of aromatic compounds. nih.govresearchgate.net It is a complex polymer composed of phenylpropanoid units and is generated in large quantities as a byproduct of the paper and biorefining industries. nih.govbiorizon.eu The valorization of lignin to produce aromatic chemicals is a highly promising field of research. researchgate.net Conversion routes such as pyrolysis, hydrodeoxygenation, and hydrothermal upgrading can transform lignin into a mixture of oxygenated aromatic monomers, which can serve as precursors for fine chemicals like benzofurans. nih.gov Although the direct synthesis of 2-acetylbenzofuran-5-carboxaldehyde from lignin is not explicitly detailed, the potential to derive key aromatic starting materials from this abundant biopolymer is significant. researchgate.netbiorizon.eu

A more direct example of using renewable feedstocks is the synthesis of benzofuran derivatives from natural extracts. Euparin, a 2-acetylbenzofuran derivative, is naturally found in plants like Petasites hybridus. nih.gov Researchers have utilized euparin extracted from this plant to synthesize a novel class of benzofuran derivatives through a green, multi-component reaction under solvent-free conditions. nih.gov This demonstrates a direct link between a naturally occurring, renewable starting material and the production of complex benzofuran molecules.

Furthermore, the total synthesis of naturally occurring benzofurans often starts from simple, bio-based molecules. For example, the synthesis of the natural product vibsanol begins with vanillin, a compound that can be readily obtained from the oxidative degradation of lignin. rsc.org This highlights a multi-step but fully renewable pathway to complex benzofuran structures. rsc.org The development of these synthetic routes from feedstocks like lignin and plant extracts represents a critical step toward a more sustainable chemical industry. biorizon.eubenthamdirect.com

| Renewable Feedstock | Description | Potential Products | Significance | Reference |

|---|---|---|---|---|

| Lignin | Abundant aromatic biopolymer from wood and paper industries. | Aromatic monomers (e.g., phenols, vanillin) for benzofuran synthesis. | Provides a high-volume, renewable alternative to petrochemicals for aromatic compounds. | nih.govresearchgate.netbiorizon.eu |

| Euparin | Natural 2-acetylbenzofuran extracted from Petasites hybridus. | Novel benzofuran derivatives via green synthetic methods. | Direct use of a naturally occurring benzofuran as a feedstock. | nih.gov |

| Vanillin | Can be derived from lignin. | Starting material for the total synthesis of natural benzofurans like vibsanol. | Demonstrates a bio-based pathway to complex, biologically active molecules. | rsc.org |

Reactivity and Transformation Pathways of 2 Acetylbenzofuran 5 Carboxaldehyde and Its Derivatives

Electrophilic Substitution Reactions on the Benzofuran (B130515) Nucleus

The benzofuran ring system is susceptible to electrophilic attack, with the position of substitution influenced by the electronic effects of the existing substituents.

In electrophilic substitution reactions of benzofuran, the attack generally occurs at the C-2 or C-3 position of the furan (B31954) ring. The regioselectivity is determined by the stability of the resulting carbocation intermediate, known as the sigma complex. stackexchange.com For benzofuran itself, attack at the C-2 position leads to a more stable intermediate where the positive charge is stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. stackexchange.com This is analogous to the stabilization seen in a benzylic carbocation. stackexchange.com

When substituents are present on the benzofuran ring, such as the acetyl and carboxaldehyde groups in 2-acetylbenzofuran-5-carboxaldehyde, they exert their own directing effects. Both the acetyl and carboxaldehyde groups are deactivating and meta-directing on a benzene ring. libretexts.orgyoutube.com However, in the context of the benzofuran ring system, the acetyl group at the 2-position further deactivates this position towards electrophilic attack. The presence of electron-withdrawing groups can influence the preferred site of substitution. mdpi.com

Kinetic studies on the bromination of 2-acetylbenzofuran (B162037) derivatives using phenyltrimethylammonium (B184261) tribromide (PTT) have provided insights into the reaction mechanism. jocpr.comresearchgate.net These studies, conducted in acetic acid, show that the reaction follows first-order kinetics with respect to the 2-acetylbenzofuran and inverse first-order kinetics with respect to PTT. jocpr.com The reaction rate is influenced by factors such as ionic strength and the dielectric constant of the medium. jocpr.comresearchgate.net

The products of these bromination reactions are the corresponding 2-bromoacetyl benzofurans. jocpr.comresearchgate.net The activation parameters, including the enthalpy and entropy of activation, have been calculated from the temperature dependence of the reaction rates. An isokinetic temperature of 333 K was determined from the linear relationship between the enthalpy and entropy of activation, which aligns with values obtained from Arrhenius plots. jocpr.com Phenyltrimethylammonium tribromide is noted as a stable, selective, and easier-to-handle brominating agent compared to more hazardous alternatives. jocpr.com

| Reaction | Reagent | Kinetic Order (Substrate) | Kinetic Order (Reagent) | Product |

| Bromination | Phenyltrimethylammonium Tribromide (PTT) | First | Inverse First | 2-Bromoacetyl benzofurans |

Reactions Involving the Acetyl Group

The acetyl group at the C-2 position of 2-acetylbenzofuran-5-carboxaldehyde is a key site for various chemical transformations, particularly condensation reactions.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely used method for the synthesis of chalcones. nih.govwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. wikipedia.orgglobalconference.info In the context of 2-acetylbenzofuran-5-carboxaldehyde, the acetyl group can react with various aromatic aldehydes to form chalcone (B49325) derivatives. nih.govresearchgate.netchemrevlett.com The reaction is typically carried out in a polar solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521). globalconference.info The base abstracts a proton from the α-carbon of the acetyl group to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. globalconference.info The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone. globalconference.info Chalcones are of significant interest due to their presence in natural products and their wide range of biological activities. nih.govchemicalbook.com

| Reactants | Condensation Type | Catalyst | Product Type |

| 2-Acetylbenzofuran-5-carboxaldehyde and Aromatic Aldehyde | Claisen-Schmidt | Base (e.g., KOH) | Chalcone |

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comudel.edu The Wittig reaction is highly versatile and can be used to introduce a methylene (B1212753) group or other substituted alkylidene groups. libretexts.orglibretexts.org For 2-acetylbenzofuran-5-carboxaldehyde, the acetyl group can undergo a Wittig reaction to form the corresponding ethylidene derivatives.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. organic-chemistry.orgwikipedia.org This reaction typically shows high E-selectivity in the formation of the alkene product. organic-chemistry.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org Similar to the Wittig reaction, the HWE reaction can be employed to convert the acetyl group of 2-acetylbenzofuran-5-carboxaldehyde into ethylidene derivatives. The Still-Gennari modification of the HWE reaction allows for high Z-selectivity by using electron-withdrawing groups on the phosphonate (B1237965) reagent. mdpi.com

| Reaction | Reagent | Key Intermediate | Product Feature |

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Oxaphosphetane | Predominantly E-alkene |

Transformations to Heterocyclic Systems

The presence of both an acetyl ketone and an aromatic aldehyde on the benzofuran scaffold allows for the construction of various fused and appended heterocyclic rings. A common strategy involves an initial Claisen-Schmidt condensation between the acetyl group and another aromatic aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone then serves as a key precursor for subsequent cyclization reactions.

The chalcone derivatives of 2-acetylbenzofuran are reactive towards various binucleophilic nitrogen-containing reagents, leading to the formation of five- and six-membered heterocyclic rings. These reactions are fundamental in heterocyclic chemistry for generating molecular diversity.

Hydrazine (B178648) Hydrate (B1144303): The reaction of chalcones with hydrazine hydrate is a well-established method for synthesizing pyrazolines. nih.govasianpubs.orgjrespharm.comresearchgate.net The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the chalcone's α,β-unsaturated ketone system, followed by intramolecular cyclization and dehydration. Depending on the reaction conditions, N-acetyl or other N-substituted pyrazolines can be formed. nih.govjrespharm.com For instance, reacting benzofuran chalcones with hydrazine hydrate in ethanol typically yields the corresponding pyrazoline derivatives. nih.govasianpubs.org

Guanidine (B92328) Hydrochloride: Guanidine hydrochloride is a common reagent used to construct 2-aminopyrimidine (B69317) rings from chalcones. nih.govresearchgate.netderpharmachemica.comnih.gov In the presence of a base like potassium hydroxide, guanidine condenses with the α,β-unsaturated ketone moiety of the chalcone. This cyclocondensation reaction is a cornerstone for synthesizing a wide array of biologically active pyrimidine (B1678525) derivatives. nih.govnih.gov

Thiourea (B124793) and Urea (B33335): Similar to guanidine, thiourea and urea are employed to synthesize pyrimidine-2-thiones and pyrimidin-2-ones, respectively. nih.govresearchgate.net The reaction of benzofuran chalcones with thiourea or urea in an alcoholic base provides the corresponding 4,6-disubstituted pyrimidine derivatives, which are valuable scaffolds in drug discovery. nih.govresearchgate.net

Table 1: Cyclocondensation Reactions of 2-Acetylbenzofuran-5-carboxaldehyde Derived Chalcones

| Reagent | Resulting Heterocyclic System | General Conditions |

| Hydrazine Hydrate | Pyrazoline | Ethanolic solution, often with acid or base catalyst |

| Guanidine Hydrochloride | 2-Aminopyrimidine | Alcoholic KOH |

| Thiourea | Pyrimidine-2-thione | Alcoholic KOH |

| Urea | Pyrimidin-2-one | Alcoholic KOH |

Building upon the general reactivity with nitrogen nucleophiles, the synthesis of pyrimidine and pyrazoline rings from 2-acetylbenzofuran-5-carboxaldehyde is a key transformation.

Pyrimidine Ring Systems: The synthesis of pyrimidines is typically achieved by reacting a chalcone derived from 2-acetylbenzofuran with reagents like guanidine hydrochloride, urea, or thiourea. nih.govresearchgate.net For example, the reaction between (2E)-1-(1-benzofuran-2-yl)-3-arylprop-2-en-1-one and guanidine hydrochloride in the presence of ethanolic potassium hydroxide yields 4-(1-benzofuran-2-yl)-6-arylpyrimidin-2-amine. nih.gov These reactions are generally efficient and provide a straightforward route to highly functionalized pyrimidines. derpharmachemica.com

Pyrazoline Ring Systems: Pyrazolines are synthesized through the cyclization of chalcones with hydrazine or its derivatives. nih.gov The reaction of a benzofuran chalcone with hydrazine hydrate in a solvent like ethanol or acetic acid leads to the formation of the corresponding 3-(benzofuran-2-yl)-5-aryl-2-pyrazoline. nih.govjrespharm.com The reaction with phenylhydrazine (B124118) similarly yields N-phenylpyrazoline derivatives. nih.gov These five-membered heterocycles are of significant interest due to their diverse biological activities. researchgate.netnih.gov

Table 2: Synthesis of Pyrimidine and Pyrazoline from Benzofuran Chalcones

| Starting Material | Reagent | Product |

| Benzofuran Chalcone | Guanidine HCl / Base | 2-Amino-4-(benzofuranyl)-6-arylpyrimidine |

| Benzofuran Chalcone | Urea / Base | 4-(Benzofuranyl)-6-arylpyrimidin-2-ol |

| Benzofuran Chalcone | Thiourea / Base | 4-(Benzofuranyl)-6-arylpyrimidine-2-thiol |

| Benzofuran Chalcone | Hydrazine Hydrate | 3-(Benzofuranyl)-5-aryl-2-pyrazoline |

The Pfitzinger reaction is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The acetyl group of 2-Acetylbenzofuran-5-carboxaldehyde can serve as the required carbonyl component in this reaction.

The mechanism involves the initial hydrolysis of isatin by a base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ketone (the acetyl group of the benzofuran derivative) to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgresearchgate.net This reaction would result in the formation of a 2-(benzofuran-2-yl)-3-methylquinoline-4-carboxylic acid derivative, where the aldehyde group at the 5-position of the benzofuran would remain, offering a site for further functionalization. The Pfitzinger reaction provides a direct route to complex quinoline (B57606) structures which are prevalent in many bioactive compounds. researchgate.net

Reduction and Oxidation of the Acetyl Moiety

The acetyl group is susceptible to both reduction and oxidation, offering pathways to modify this functional group selectively.

The selective reduction of the ketone in 2-Acetylbenzofuran-5-carboxaldehyde, while leaving the aldehyde group intact, is a significant challenge due to the generally higher reactivity of aldehydes towards nucleophilic reducing agents. cdnsciencepub.comjst.go.jp However, specific methodologies can achieve this transformation.

One approach is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt like cerium(III) chloride (CeCl₃). stackexchange.com Under these conditions, aldehydes are believed to undergo rapid acetalization with the alcohol solvent, which protects them from reduction, thereby allowing for the selective reduction of the less reactive ketone. stackexchange.com Another strategy involves the use of enzyme-based catalysts. Certain alcohol dehydrogenases have shown a remarkable preference for reducing keto groups in the presence of aldehyde groups, offering a "green" and highly selective alternative. researchgate.netchemrxiv.org Alternatively, a protection-reduction-deprotection sequence can be employed, where the more reactive aldehyde is first chemoselectively protected as an acetal (B89532), followed by the reduction of the ketone, and subsequent acidic deprotection to reveal the original aldehyde. stackexchange.com

In derivatives of 2-Acetylbenzofuran-5-carboxaldehyde that also contain an olefinic double bond, such as the chalcones formed via Claisen-Schmidt condensation, catalytic hydrogenation offers a pathway for selective reduction. The relative reactivity of a ketone versus an olefinic bond depends heavily on the catalyst and reaction conditions. organicchemistrydata.org

Generally, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) will cleanly reduce an α,β-unsaturated double bond before reducing the carbonyl group. organicchemistrydata.org This allows for the selective conversion of benzofuran chalcones to the corresponding saturated ketones. Transfer hydrogenation, using reagents like formic acid or methanol (B129727) as the hydrogen source with iridium or ruthenium catalysts, has also been shown to be highly effective for the chemoselective reduction of the C=C bond in chalcones. thieme-connect.comthieme-connect.com Conversely, specific catalysts and conditions can be tuned to favor the reduction of the ketone. For example, poisoning a ruthenium nanoparticle catalyst with carbon monoxide has been shown to suppress over-hydrogenation, leading to the selective reduction of an alkyne to an E-alkene without reducing the carbonyl group, illustrating the fine control possible in these systems. rsc.org The choice of catalyst, solvent, and hydrogen source is therefore critical in directing the outcome of the hydrogenation. chemrxiv.orgyoutube.com

Reactions Involving the Carboxaldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. It is characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide array of nucleophiles, and its oxidation state allows for both reduction to an alcohol and oxidation to a carboxylic acid.

The most fundamental reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. libretexts.org The carbonyl group is polarized, with the oxygen atom being more electronegative than the carbon, which results in a partial positive charge on the carbon atom, making it an electrophilic center. nih.gov A nucleophile attacks this electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon. This leads to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org

Protonation: The resulting negatively charged alkoxide ion is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. libretexts.org

For 2-Acetylbenzofuran-5-carboxaldehyde, this reactivity is centered at the C5-carboxaldehyde group. The acetyl group at the C2 position is generally less reactive towards nucleophilic attack than the aldehyde due to steric hindrance and the electron-donating effect of the adjacent methyl group. libretexts.org Aldehydes are sterically more accessible to incoming nucleophiles than ketones. libretexts.org

If the attacking nucleophile is not symmetrical, the addition to the prochiral carbonyl carbon creates a new stereocenter. Since the trigonal planar geometry of the aldehyde allows the nucleophile to attack from either face with roughly equal probability, a racemic mixture of enantiomers is typically formed. libretexts.org

The aldehyde group of 2-Acetylbenzofuran-5-carboxaldehyde can be readily oxidized or reduced, providing pathways to other important functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. A common laboratory method involves refluxing the aldehyde with an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇). During the reaction, the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) changes to the green color of the chromium(III) ion (Cr³⁺), providing a visual indication of the reaction's progress. Another powerful oxidizing agent is potassium manganate(VII) (KMnO₄). The expected product from the oxidation of 2-Acetylbenzofuran-5-carboxaldehyde would be 2-Acetylbenzofuran-5-carboxylic acid .

Reduction: The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in aqueous or alcoholic solutions, while LiAlH₄ is a much stronger reducing agent that must be used in dry ether. The reduction of the aldehyde group in 2-Acetylbenzofuran-5-carboxaldehyde would yield (5-(hydroxymethyl)benzofuran-2-yl)ethan-1-one . It is important to note that under forcing conditions or with less selective hydrides, the acetyl group could also be reduced.

| Reaction Type | Reagent Example | Functional Group Transformation | Expected Product Name |

| Oxidation | Acidified K₂Cr₂O₇ | Aldehyde → Carboxylic Acid | 2-Acetylbenzofuran-5-carboxylic acid |

| Reduction | NaBH₄ | Aldehyde → Primary Alcohol | (5-(hydroxymethyl)benzofuran-2-yl)ethan-1-one |

Condensation reactions are a vital class of transformations for aldehydes, enabling the formation of new carbon-carbon bonds. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group (e.g., malonic acid, ethyl acetoacetate, or creatinine) in the presence of a weak base catalyst like piperidine (B6355638). sphinxsai.com The reaction provides a route to α,β-unsaturated compounds. While specific studies on 2-Acetylbenzofuran-5-carboxaldehyde are not prevalent, research on analogous 5-substituted furan-2-carboxaldehydes demonstrates this reactivity. For instance, various 5-substituted furfurals undergo Knoevenagel condensation with creatinine (B1669602) to form 5-(5-R-furfurylidene)-creatinine derivatives. sphinxsai.comresearchgate.net This suggests that 2-Acetylbenzofuran-5-carboxaldehyde would react similarly with active methylene compounds to yield the corresponding arylidene products.

Table 3.3.3: Knoevenagel Condensation of 5-Substituted Furfurals with Creatinine sphinxsai.comresearchgate.net

| 5-Substituent (R) | Reaction Time (h) | Yield (%) |

| H | 4 | 70 |

| CH₃ | 4 | 60 |

| Br | 4 | 80 |

| NO₂ | 5 | 55 |

| Reaction conditions: Acetic anhydride (B1165640), acetic acid, piperidine catalyst, reflux. |

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction employs a phosphorus ylide (a phosphonium (B103445) ylide) which attacks the aldehyde's carbonyl carbon. This leads to a betaine intermediate that collapses to form a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The use of 2-Acetylbenzofuran-5-carboxaldehyde in a Wittig reaction would allow for the extension of the side chain at the C5 position, introducing a carbon-carbon double bond with controlled geometry depending on the ylide used.

Cascade and Multicomponent Reactions Incorporating 2-Acetylbenzofuran-5-carboxaldehyde

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. nih.gov Multicomponent reactions (MCRs) are similar, involving three or more starting materials reacting in one pot to form a product that contains portions of all reactants. mdpi.combeilstein-journals.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. mdpi.com

The dual functionality of 2-Acetylbenzofuran-5-carboxaldehyde makes it a potentially valuable building block for such reactions. The aldehyde group can participate in initial condensation or addition steps, generating new functionalities that can then react intramolecularly or with other components in the reaction mixture.

For example, aza-Wittig reactions can be combined with Knoevenagel condensations in a cascade sequence to synthesize complex heterocyclic systems like quinolines and diazepines. researchgate.netnih.gov It is conceivable that 2-Acetylbenzofuran-5-carboxaldehyde could serve as the aldehyde component in similar reaction cascades. For instance, a Knoevenagel condensation with an α-azidoketone, followed by an intramolecular aza-Wittig reaction, could lead to novel fused heterocyclic structures incorporating the benzofuran core. nih.gov

Furthermore, multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves an aldehyde, a β-ketoester, and ammonia (B1221849), could potentially incorporate 2-Acetylbenzofuran-5-carboxaldehyde to generate complex, highly substituted dihydropyridine derivatives bearing a benzofuran substituent. nih.gov The reactivity of the aldehyde group makes it a key handle for initiating such sequences, paving the way for the synthesis of diverse and complex molecular architectures. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon and hydrogen framework. researchgate.netipb.pt

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. oregonstate.edu Protons attached to or near electronegative atoms or groups are "deshielded" and appear at a lower field (higher ppm values). libretexts.org

For 2-Acetylbenzofuran-5-carboxaldehyde, distinct signals are expected for the protons of the benzofuran ring system, the acetyl group, and the aldehyde group. The aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The aldehyde proton is highly deshielded and appears significantly downfield, generally between 9 and 10 ppm. oregonstate.edulibretexts.org The methyl protons of the acetyl group are expected to appear as a singlet in a more upfield region.

In related benzofuran derivatives, the positions of these signals can shift depending on the other substituents present on the ring. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density and thus the chemical shifts of the nearby protons. ipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzofuran and Aldehyde Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde (R-CHO) | 9.0 - 10.0 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Acetyl (CH₃-C=O) | 2.0 - 2.5 |

This table presents typical chemical shift ranges and is for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom. The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, typically spanning from 0 to over 200 ppm. oregonstate.edu

In 2-Acetylbenzofuran-5-carboxaldehyde, the carbonyl carbons of the acetyl and aldehyde groups are highly deshielded and appear at the downfield end of the spectrum, often above 180 ppm. libretexts.org Specifically, aldehyde and ketone carbonyl carbons typically resonate in the range of 190-220 ppm. libretexts.orgdocbrown.info The carbons of the aromatic benzofuran ring system will appear in the region of approximately 110-160 ppm. oregonstate.edulibretexts.org The methyl carbon of the acetyl group will be found at the upfield end of the spectrum.

The precise chemical shifts provide a fingerprint of the molecule's carbon skeleton, and databases of ¹³C NMR data are invaluable for structural confirmation. hmdb.cahmdb.ca

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Benzofuran, Ketone, and Aldehyde Moieties

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde/Ketone Carbonyl (C=O) | > 190 |

| Carboxylic Acid/Ester Carbonyl (C=O) | 165 - 185 |

| Aromatic/Alkene (C=C) | 115 - 150 |

| Carbon-Oxygen Single Bond (C-O) | 50 - 90 |

| Alkyl Carbon (C-C) | 10 - 50 |

This table presents typical chemical shift ranges and is for illustrative purposes. libretexts.orgwisc.edu

To definitively assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.ptepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu It is instrumental in identifying neighboring protons within the benzofuran ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached proton and carbon atoms. columbia.edu It is a powerful tool for assigning the carbon signal for each protonated carbon in the molecule by linking the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons at the fusion of the benzene and furan rings. youtube.com It provides a detailed map of the entire molecular connectivity.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 2-Acetylbenzofuran-5-carboxaldehyde and its derivatives can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. libretexts.org

For 2-Acetylbenzofuran-5-carboxaldehyde, the most prominent features in the FT-IR spectrum would be the strong stretching vibrations of the two carbonyl groups. The C=O stretch of the aldehyde group typically appears around 1705-1730 cm⁻¹, while the ketone carbonyl stretch is usually found near 1685-1715 cm⁻¹ when conjugated to an aromatic system. libretexts.org The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aldehyde protons appear above 3000 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹. libretexts.org The presence of two distinct C-H stretching bands for the aldehyde proton around 2750 and 2850 cm⁻¹ can be a key diagnostic feature. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1705 - 1730 |

| C-H Stretch | ~2750 and ~2850 | |

| Ketone (conjugated) | C=O Stretch | ~1685 - 1715 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| C-H Stretch | > 3000 | |

| Alkyl | C-H Stretch | < 3000 |

This table presents typical FT-IR absorption ranges and is for illustrative purposes. libretexts.orglibretexts.org

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR relies on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule and understanding its system of conjugation. For 2-Acetylbenzofuran-5-carboxaldehyde, the UV-Vis spectrum is dictated by the benzofuran core, extended by the acetyl and carboxaldehyde functional groups. These substituents influence the energy of the π-π* and n-π* electronic transitions. researchgate.netmasterorganicchemistry.com

The benzofuran system itself exhibits characteristic absorption bands. The introduction of an acetyl group at the 2-position and a carboxaldehyde group at the 5-position extends the conjugated system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. researchgate.net

In a typical benzofuran derivative, electronic transitions can be complex. For instance, the UV absorption spectrum of benzaldehyde (B42025) in water shows a maximum wavelength (λmax) at 248 nm, which is attributed to the π → π* transition. researchgate.net Similarly, acetophenone (B1666503) exhibits a λmax at 244 nm. researchgate.net Carbonyl groups, such as the acetyl and aldehyde moieties in 2-Acetylbenzofuran-5-carboxaldehyde, also exhibit weaker n→π* transitions at longer wavelengths, typically in the 270-300 nm region. masterorganicchemistry.com The specific λmax values for 2-Acetylbenzofuran-5-carboxaldehyde would be influenced by the combined electronic effects of both substituents on the benzofuran ring system. The position of substituents on the benzofuran ring is known to have a marked dependence on the first electronic absorption band. researchgate.net

Table 1: Typical UV-Vis Absorption Maxima for Related Carbonyl Compounds

| Compound | Solvent | λmax (nm) for π→π* transition | λmax (nm) for n→π* transition |

| Benzaldehyde | Water | 248 researchgate.net | ~280 |

| Acetophenone | Water | 244 researchgate.net | ~278 |

| 2-Acetylbenzofuran | Not Specified | Not Specified | Not Specified |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. nih.gov For 2-Acetylbenzofuran-5-carboxaldehyde (C11H8O3), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. For example, in the analysis of other benzofuran derivatives, ESI-HRMS has been used to confirm the elemental compositions of synthesized compounds. acs.orgacs.org

Table 2: Theoretical Exact Mass for 2-Acetylbenzofuran-5-carboxaldehyde

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-Acetylbenzofuran-5-carboxaldehyde | C11H8O3 | 188.0473 |

Note: This table provides the theoretical mass. Experimental HRMS would aim to measure a value extremely close to this theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. It is a powerful tool for assessing the purity of a sample and for identifying volatile and thermally stable compounds like 2-Acetylbenzofuran-5-carboxaldehyde. nih.govund.eduscirp.orgnih.gov The retention time from the GC provides information on the compound's volatility and interaction with the column's stationary phase, while the mass spectrum provides a molecular fingerprint. nih.gov

In the analysis of aldehydes, derivatization is sometimes employed to improve chromatographic behavior and detection, although direct analysis is also possible. researchgate.net The mass spectrum of a related compound, 2-acetylbenzofuran, obtained via GC-MS shows a top peak at m/z 145. nih.gov For 2-Acetylbenzofuran-5-carboxaldehyde, the molecular ion peak (M+) would be expected at m/z 188. Fragmentation would likely involve the loss of functional groups, such as the acetyl (CH3CO, 43 Da) and aldehyde (CHO, 29 Da) groups.

Table 3: Predicted GC-MS Fragmentation for 2-Acetylbenzofuran-5-carboxaldehyde

| m/z | Possible Fragment |

| 188 | [M]+• |

| 173 | [M - CH3]+ |

| 159 | [M - CHO]+ |

| 145 | [M - CH3CO]+ |

| 117 | [M - CH3CO - CO]+ |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the instrument conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+. For 2-Acetylbenzofuran-5-carboxaldehyde, ESI-MS would be expected to produce a strong signal for the [M+H]+ ion at m/z 189.0546 and potentially a sodium adduct at m/z 211.0365. This technique is valuable for confirming the molecular weight of the compound and its derivatives. Studies on aromatic aldehydes have shown the formation of unexpected ions in ESI-MS, such as [M+15]+ when using methanol as a solvent, which is important to consider during spectral interpretation. nih.gov

2D MS/MS for Fragmentation Analysis